5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Overview
Description
5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, commonly known as 5-HTQ, is a compound that has drawn significant attention from the scientific community due to its potential applications in various fields. It belongs to the class of quinolines, which are known to exhibit diverse biological activities. In
Scientific Research Applications
Enantioselective Synthesis
The research demonstrated the enantioselective addition of diethylzinc to benzaldehyde using sulfur-containing pyridine ligands, achieving enantioselectivities up to 62%. This process involved diastereomerically pure hydroxy and thiol derivatives of tetrahydroquinoline, illustrating the compound's utility in stereoselective organic synthesis (Chelucci et al., 1998).
Synthesis of Carboxamides and Thio-carboxamides
The reaction of 8-lithio-derivative of tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis, offered a convenient one-step synthesis of tetrahydroquinoline-8-carboxamides and thio-carboxamides. This synthesis route highlights the compound's versatility in producing structurally diverse derivatives (Curran & Shepherd, 1976).
Activation in Acid Media
The activation of 8-hydroxyquinoline in acid media and its reactions with weak nucleophiles were studied. The generated cations reacted with cyclohexane to produce diprotonated and tetrahydroquinolinium ions, showcasing the compound's reactivity and potential applications in developing new chemical entities (Koltunov & Repinskaya, 2002).
Synthesis of Derivatives for Photolysis Studies
The synthesis of various derivatives of tetrahydroquinolines and their study under photolysis conditions revealed interesting radical analogs, indicative of the compound's applications in photochemistry and radical chemistry (Ivanov et al., 1979).
Growth Stimulators for Woody Plants
Organic compounds derived from dihydroquinoline and its tetrahydroquinoline analogs demonstrated significant growth stimulation in woody plants. This research suggests potential agricultural applications, particularly in enhancing the growth of ornamental and perennial woody plants (Vostrikova et al., 2020).
properties
IUPAC Name |
5-hydroxy-1,7,7-trimethyl-6,8-dihydro-5H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)6-9-8(10(14)7-12)4-5-11(15)13(9)3/h4-5,10,14H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLFDSFNOHPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(C(=O)C=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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